Naphthalene-2-carboxamide

Descripción general

Descripción

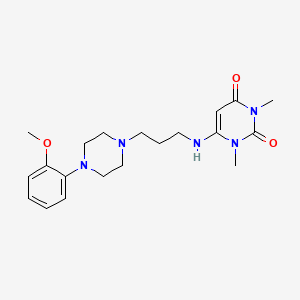

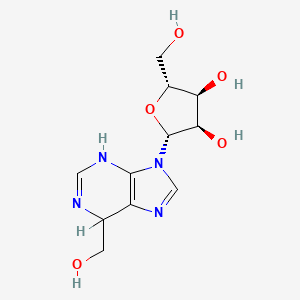

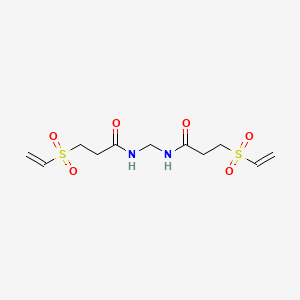

Naphthalene-2-carboxamide, also known as 2-naphthamide or isonaphthoic amide, belongs to the class of organic compounds known as naphthalenes . Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings .

Synthesis Analysis

The synthesis of naphthalene-2-carboxamide derivatives has been reported in several studies . For instance, one study described the synthesis of arylcarboxamides based on a previously reported homology model and the crystal structure of the mycobacterial membrane protein large 3 (MmpL3) . Another study reported the synthesis of twenty-six methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxamides .

Molecular Structure Analysis

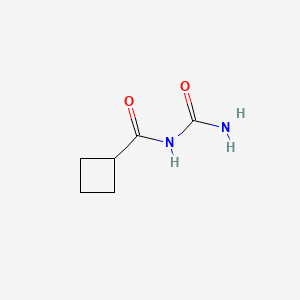

The molecular structure of Naphthalene-2-carboxamide is characterized by a naphthalene moiety and a carboxamide group . The molecular formula is C11H9NO, and the molecular weight is 171.2 .

Physical And Chemical Properties Analysis

Naphthalene-2-carboxamide has a melting point of 192-194°C, a boiling point of 402°C, and a density of 1.203 . It is stable under normal conditions .

Aplicaciones Científicas De Investigación

Neurological Disorder Treatment

2-Naphthamide derivatives have been developed and evaluated for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes are significant in the context of neurological disorders such as depression, anxiety, Parkinson’s disease (PD), and Alzheimer’s disease (AD). The derivatives, particularly compounds 2c and 2g, showed potent MAO inhibitory activities and were found to be competitive and reversible inhibitors, which could lead to the identification of new therapeutic approaches .

Drug Design and Development

The drug-likeness of 2-Naphthamide derivatives has been predicted by SwissADME and Osiris property explorer, indicating that the most potent compounds obey Lipinski’s rule of five . This suggests that these derivatives have favorable pharmacokinetic properties and could be further developed into drugs with high potential for success in clinical trials.

Molecular Docking and Simulation

Molecular docking simulations have been used to provide plausible interpretations of the biological effects observed with 2-Naphthamide derivatives . This application is crucial in rational drug design, allowing researchers to predict how the compound interacts with target proteins and enzymes at the molecular level.

Cholinesterase Inhibition

Some 2-Naphthamide derivatives have shown weak inhibitory activity against ChEs, with exceptions like compounds 2a and 2h over butyrylcholinesterase (BChE) . This is relevant for the treatment of diseases where cholinesterase activity is implicated, such as AD.

Monoamine Oxidase Inhibition

The inhibition of MAO by 2-Naphthamide derivatives is significant for conditions associated with neurotransmitter imbalances. Compounds 2c and 2g have demonstrated selectivity and potency in inhibiting MAO-A and MAO-B, respectively, which is valuable for managing symptoms of various psychiatric and neurodegenerative disorders .

Atropoisomer Resolution

2-Naphthamide has been involved in studies related to the resolution of atropoisomeric compounds . This process is important in the production of enantiomerically pure substances, which can have different biological activities and are often required in high purity for pharmaceutical applications.

Synthesis of Multi-Target-Directed Ligands (MTDLs)

Naphthamide derivatives have been synthesized and evaluated as MTDLs with dual hBChE/hMAO-B inhibitory actions . This approach aims to create compounds that can simultaneously target multiple pathological factors in complex diseases like AD.

Pharmacokinetic Analysis

The pharmacokinetic properties of 2-Naphthamide derivatives, including absorption, distribution, metabolism, and excretion (ADME), are being studied to ensure that they can be effectively used as medications. The compliance with Lipinski’s rule of five suggests that these compounds have a high chance of success in pharmacokinetic profiles .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Naphthamide primarily targets Monoamine Oxidase (MAO) and Cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, which are vital for normal brain function.

Mode of Action

2-Naphthamide interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . The compound’s derivatives, such as 2c and 2g, have shown promising MAO inhibitory activities . For instance, compound 2c most potently inhibited MAO-A, while compound 2g exhibited the most potent MAO-B inhibitory activity .

Biochemical Pathways

The inhibition of MAO and ChE enzymes by 2-Naphthamide affects the metabolic pathways of neurotransmitters. This can lead to an increase in the levels of these neurotransmitters, which can have various downstream effects, particularly in the context of neurological disorders .

Pharmacokinetics

The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds (2a, 2c, 2g, and 2h) obey lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of 2-Naphthamide’s action primarily involve changes in neurotransmitter levels due to the inhibition of MAO and ChE enzymes. This can potentially alleviate symptoms associated with neurological conditions such as depression, anxiety, Parkinson’s disease (PD), and Alzheimer’s disease (AD) .

Propiedades

IUPAC Name |

naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXXKQIRGQDWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876686 | |

| Record name | 2NAPHTHYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-2-carboxamide | |

CAS RN |

2243-82-5 | |

| Record name | 2-Naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2243-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-naphthamide?

A1: The molecular formula of 2-naphthamide is C11H9NO, and its molecular weight is 171.19 g/mol.

Q2: What spectroscopic data is available for 2-naphthamide?

A2: Characterization data for 2-naphthamide and its derivatives often includes:

- Mass Spectrometry: Confirms the molecular weight and fragmentation pattern, aiding in structural elucidation. []

Q3: How do structural modifications of 2-naphthamide impact its biological activity?

A3: Research has shown that even small modifications to the 2-naphthamide scaffold can significantly influence its biological activity. For example:

- Substitution on the naphthalene ring: The position and nature of substituents on the naphthalene ring can drastically alter the compound's potency and selectivity. Introduction of electron-withdrawing groups, like nitro groups, at specific positions can enhance antiproliferative activity. []

- Modifications to the amide moiety: Changes to the amide nitrogen substituent have led to the identification of compounds with varied pharmacological profiles, including dopamine D3 receptor agonists [, ], anti-HIV activity [, ], and isoform-selective phospholipase D2 inhibitors. [, ]

Q4: Can you give specific examples of how substituents on 2-naphthamide affect its activity?

A4:

- Antimicrobial activity: 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide exhibits potent activity against Staphylococcus aureus, including methicillin-resistant strains. [] In another study, the introduction of a trifluoromethyl group led to potent activity against methicillin-resistant Staphylococcus aureus isolates. []

- Anticancer activity: Nitro-substituted hydroxynaphthanilides displayed interesting antiproliferative effects, with the para-nitro isomer showing higher potency than the ortho-nitro counterpart. []

- Dopamine D3 receptor agonism: N-Alkyl-2-naphthamide derivatives bearing a 2-aminomethyl-N-alkylpyrrolidine or 2-aminoethylpyrrolidine moiety at the amide nitrogen exhibit dopamine D3 receptor agonistic activity. []

Q5: Has research explored improving the stability or solubility of 2-naphthamide derivatives?

A5: Yes, research has investigated formulation strategies to enhance the stability and solubility of 2-naphthamide derivatives, aiming to improve their bioavailability and therapeutic potential. These strategies may include:

- Salt formation: Formulating the compound as a salt (e.g., hydrochloride salt) can improve its aqueous solubility. []

- Prodrugs: Synthesizing prodrug forms of 2-naphthamide derivatives can enhance their stability, solubility, and/or target specificity. []

Q6: What are the photochemical properties of 2-naphthamide derivatives?

A6: Studies have shown that certain 2-naphthamide derivatives, particularly 1-(2-naphthoyl)aziridine (NAz), undergo interesting photoinduced ring-opening reactions in various solvents. [, , ] For example, irradiation of NAz in alcohols yields different secondary amides depending on the alcohol used. []

Q7: Has computational chemistry been employed in the study of 2-naphthamide?

A7: Yes, computational techniques have played a role in understanding the structure-activity relationships of 2-naphthamide derivatives. [, ]

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies help identify key structural features responsible for the observed biological activities and aid in the design of new compounds with improved potency and selectivity. [, ]

- Molecular Docking: Docking simulations can predict the binding modes of 2-naphthamide derivatives to their target proteins, providing valuable insights into their mechanism of action. [, ]

Q8: What analytical techniques are used to study 2-naphthamide?

A8: Various analytical methods are employed for the characterization and quantification of 2-naphthamide and its derivatives. These include:

- Chromatographic techniques: HPLC (High-Performance Liquid Chromatography) with various detection methods, such as UV-Vis, fluorescence, or mass spectrometry, allows for the separation and quantification of 2-naphthamide derivatives in complex mixtures. [, ]

- Electrochemical methods: Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, have been utilized to study the redox behavior and determine the concentration of 2-naphthamide derivatives. []

- In vitro and in vivo efficacy: Studies have evaluated the efficacy of 2-naphthamide derivatives against various bacterial strains, including Mycobacterium tuberculosis, [, , ] as well as their anti-HIV activity in cellular models. [, ]

- Toxicity and safety: While promising, more research is needed to fully assess the toxicity and safety profiles of 2-naphthamide derivatives for potential therapeutic applications. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

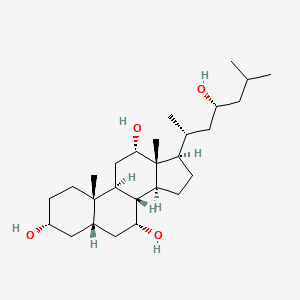

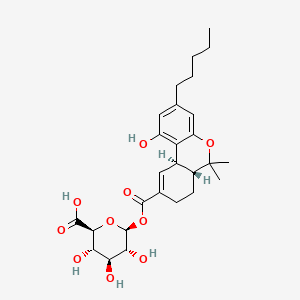

![N-[(3S,9S,11R,18S,20R,21S,24S,25S)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxypropyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1196411.png)

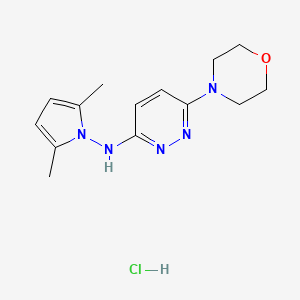

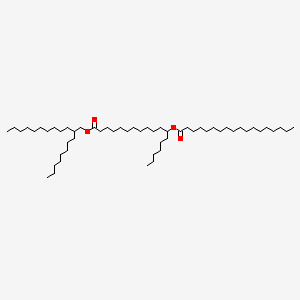

![8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1196413.png)